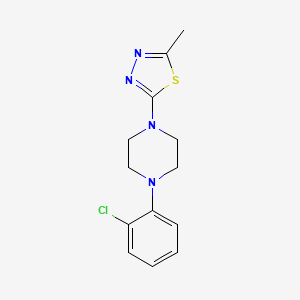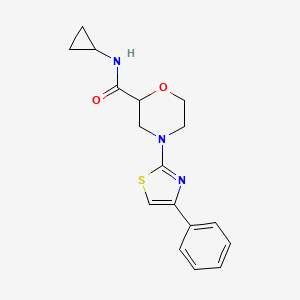
5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide is a complex organic compound that features a fluorine atom, a hydroxy group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of an appropriate precursor in the presence of a fluorinating agent. For instance, the use of fluorine gas or other fluorinating reagents can introduce the fluorine atom into the molecule. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The hydroxy group and the carboxamide moiety also play crucial roles in its activity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2,3-dihydro-1H-inden-1-yl derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Pyridine-3-carboxamide derivatives: These compounds have the pyridine carboxamide moiety but may lack the indene structure or the fluorine atom.
Uniqueness
5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide is unique due to the combination of its fluorine atom, hydroxy group, and pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H13FN2O2 |
|---|---|
Molecular Weight |
272.27 g/mol |
IUPAC Name |
5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13FN2O2/c16-11-5-10(7-17-8-11)15(20)18-14-12-4-2-1-3-9(12)6-13(14)19/h1-5,7-8,13-14,19H,6H2,(H,18,20) |
InChI Key |
PCYDXGKSMWNMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C3=CC(=CN=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine](/img/structure/B12240826.png)
![2-({2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine](/img/structure/B12240834.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12240842.png)
![2-Cyclopropyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B12240844.png)
![5-Methoxy-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12240847.png)
![2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12240856.png)
![2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B12240861.png)
![N-(2,6-difluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B12240862.png)
![4,5-Dimethyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12240863.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12240866.png)

![4-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12240884.png)
